(5-(Difluoromethyl)pyridin-3-yl)methanamine
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Overview
Description
(5-(Difluoromethyl)pyridin-3-yl)methanamine is a chemical compound with the molecular formula C7H8F2N2 It is characterized by the presence of a difluoromethyl group attached to a pyridine ring, which is further connected to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Difluoromethyl)pyridin-3-yl)methanamine typically involves the introduction of a difluoromethyl group to a pyridine ring followed by the addition of a methanamine group. One common method involves the use of difluoromethylating agents in the presence of a suitable catalyst to achieve the desired substitution on the pyridine ring. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(5-(Difluoromethyl)pyridin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylpyridine oxides, while reduction can produce difluoromethylpyridine derivatives with reduced functional groups .
Scientific Research Applications
(5-(Difluoromethyl)pyridin-3-yl)methanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (5-(Difluoromethyl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can influence the compound’s binding affinity and selectivity, affecting its overall biological activity. The pathways involved may include inhibition or activation of specific enzymes, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(5-(Trifluoromethyl)pyridin-3-yl)methanamine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
(5-(Fluoromethyl)pyridin-3-yl)methanamine: Contains a fluoromethyl group instead of a difluoromethyl group.
Uniqueness
(5-(Difluoromethyl)pyridin-3-yl)methanamine is unique due to the presence of the difluoromethyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of compounds with specific desired activities .
Properties
IUPAC Name |
[5-(difluoromethyl)pyridin-3-yl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2/c8-7(9)6-1-5(2-10)3-11-4-6/h1,3-4,7H,2,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXKXSRXJDVHMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1C(F)F)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256786-89-6 |
Source
|
Record name | 1-[5-(difluoromethyl)pyridin-3-yl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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